7-Methoxyindole-3-acetonitrile

Overview

Description

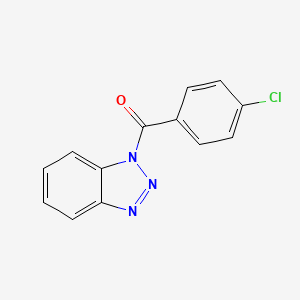

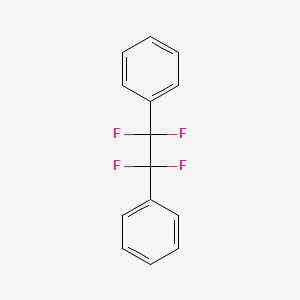

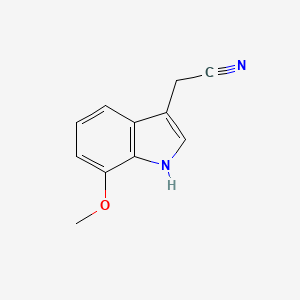

7-Methoxyindole-3-acetonitrile is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Mechanism of Action

Target of Action

Related compounds such as indole-3-carboxaldehyde have been found to interact with toll-like receptor 7 (tlr7), a pattern recognition receptor . TLR7 recognizes the ssRNA of viruses and activates proinflammatory pathways .

Mode of Action

Similar compounds like indole-3-carboxaldehyde have been shown to moderately inhibit the tlr7 signaling pathway, thereby regulating the inflammatory response .

Biochemical Pathways

7-Methoxyindole-3-acetonitrile is likely involved in the indole-3-acetonitrile pathway, one of the main pathways for the biosynthesis of indole-3-acetic acid (IAA), an important phytohormone . This pathway involves the conversion of tryptophan to indole-3-acetonitrile, which is then converted to IAA .

Pharmacokinetics

Its molecular formula is c11h10n2o, and it has an average mass of 186210 Da . These properties may influence its absorption, distribution, metabolism, and excretion, but further studies are needed to confirm this.

Result of Action

Related compounds like indole-3-acetonitrile have been found to interact with neuroblastoma cells, suggesting a potential association between these compounds and cancer progression .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the production of related compounds like IAA is influenced by growth conditions . .

Biochemical Analysis

Biochemical Properties

7-Methoxyindole-3-acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tryptophan monooxygenase, an enzyme involved in the biosynthesis of indole-3-acetic acid, a plant hormone. The interaction between this compound and tryptophan monooxygenase involves the conversion of tryptophan to indole-3-acetamide, which is then further converted to indole-3-acetic acid . This interaction highlights the compound’s role in plant growth and development.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in mouse macrophage cells (RAW264.7), this compound has been found to moderate the inflammatory response induced by respiratory syncytial virus (RSV). It does so by inhibiting the TLR7 signaling pathway, which in turn reduces the secretion of interferons and other pro-inflammatory cytokines . This indicates that this compound can modulate immune responses and potentially serve as an anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific receptors and enzymes, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as TLR7. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing it from interacting with its natural substrates . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to this compound has been found to result in sustained modulation of immune responses, indicating its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses. At high doses, it can lead to toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal models . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through the tryptophan catabolism pathway, where it is converted to indole-3-acetic acid via indole-3-acetamide . This pathway involves the action of enzymes such as tryptophan monooxygenase and indole-3-acetamide hydrolase. The metabolic flux through this pathway can be influenced by various factors, including the availability of cofactors and the expression levels of the enzymes involved.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been observed to interact with certain membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound plays a key role in determining its biological effects and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methoxyindole-3-acetonitrile can be synthesized through a multi-step process starting from indole-3-carboxaldehyde. One common method involves the conversion of indole-3-carboxaldehyde to indole-3-acetonitrile via a one-step conversion method. This process typically involves the use of reagents such as sodium cyanoborohydride in acetonitrile at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reagents and conditions but with optimized parameters for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyindole-3-acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

7-Methoxyindole-3-acetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

- 2-C-β-D-glucopyranosyl-1-methoxyindole-3-acetonitrile

- 6-hydroxy-1-methylindole-3-acetonitrile

- Caulilexin C

- Arvelexin

Comparison: 7-Methoxyindole-3-acetonitrile is unique due to its specific methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different pharmacological properties and synthetic utility.

Properties

IUPAC Name |

2-(7-methoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESSMVSYPZPDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345400 | |

| Record name | 7-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-18-2 | |

| Record name | 7-Methoxy-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.